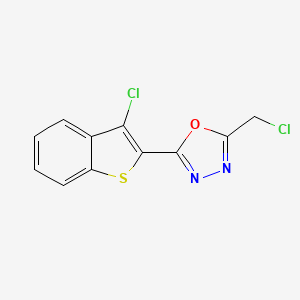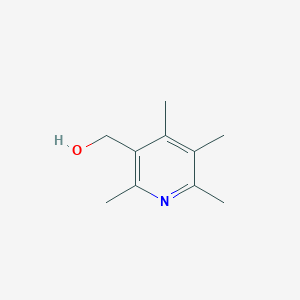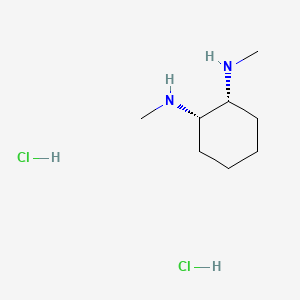
2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both benzothiophene and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide with chloroacetyl chloride under acidic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.
科学的研究の応用
2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
作用機序
The mechanism of action of 2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-1-benzothien-2-yl)-1H-imidazol-1-yl-1-pyridin-3-ylethanol
- (3-Chloro-1-benzothien-2-yl)methanol
- 1-(2-((3-Chloro-1-benzothien-2-yl)carbonyl)carbohydrazonoyl)-2-naphthyl benzoate
Uniqueness
2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to its specific combination of benzothiophene and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H6Cl2N2OS |
|---|---|
分子量 |
285.1 g/mol |
IUPAC名 |
2-(3-chloro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6Cl2N2OS/c12-5-8-14-15-11(16-8)10-9(13)6-3-1-2-4-7(6)17-10/h1-4H,5H2 |
InChIキー |
BGGFDGVIYZPBLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NN=C(O3)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)




![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)




